molecular formula C17H24O4 B14724039 Diethyl butyl(phenyl)propanedioate CAS No. 7155-21-7

Diethyl butyl(phenyl)propanedioate

Cat. No.: B14724039
CAS No.: 7155-21-7
M. Wt: 292.4 g/mol
InChI Key: NRHHEAFRICJREB-UHFFFAOYSA-N
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Description

Diethyl butyl(phenyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and the hydrogen atoms of the methylene group are replaced by butyl and phenyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl butyl(phenyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with butyl and phenyl halides. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with butyl and phenyl halides to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl butyl(phenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

Diethyl butyl(phenyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl butyl(phenyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The phenyl and butyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups and no additional substituents.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Diethyl phenylmalonate: Similar structure but with a phenyl group instead of a butyl group.

Uniqueness

Diethyl butyl(phenyl)propanedioate is unique due to the presence of both butyl and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

7155-21-7

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

diethyl 2-butyl-2-phenylpropanedioate

InChI

InChI=1S/C17H24O4/c1-4-7-13-17(15(18)20-5-2,16(19)21-6-3)14-11-9-8-10-12-14/h8-12H,4-7,13H2,1-3H3

InChI Key

NRHHEAFRICJREB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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